2',3'-Dehydrosalannol
CAS No.: 97411-50-2
Cat. No.: VC4338302
Molecular Formula: C32H42O8
Molecular Weight: 554.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97411-50-2 |
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Molecular Formula | C32H42O8 |
Molecular Weight | 554.68 |
IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate |
Standard InChI | InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1 |
Standard InChI Key | BGHFPZJLGAYVQC-KTCORRQESA-N |
SMILES | CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C |
Introduction
Pharmacological Activities
Anticancer Effects in Triple-Negative Breast Cancer
DHS demonstrates selective cytotoxicity against TNBC cells, a subtype notorious for its aggressive behavior and limited treatment options. In vitro studies reveal that DHS induces apoptosis by suppressing phosphorylated AKT (pAKT), B-cell lymphoma 2 (BCL-2), and cyclin D1—key regulators of cell survival and proliferation . The compound achieves this by inhibiting cathepsin-mediated pro-survival signaling, a mechanism distinct from conventional chemotherapeutics.
Mechanistic Insights:
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Cathepsin Inhibition: Cathepsins, lysosomal proteases implicated in tumor progression, are aberrantly expressed in TNBC. DHS disrupts their activity, leading to impaired degradation of pro-apoptotic factors and subsequent caspase activation .
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PI3K/AKT Pathway Modulation: By downregulating pAKT, DHS attenuates downstream signals that promote cell survival, such as mTOR and NF-κB .
Table 1: DHS-TMPRSS2 Interaction Metrics
Parameter | Value | Significance |
---|---|---|
Grid Score | -12.9 kcal/mol | Indicates strong binding affinity |
Key Residues | Gly464, His296 | Critical for catalytic activity |
RMSD Stability | 1.5–1.66 Å | Confirms stable ligand-receptor complex |
Molecular Mechanisms of Action
Apoptosis Induction in Cancer Cells
DHS triggers mitochondrial apoptosis by reducing BCL-2 expression, thereby promoting cytochrome c release and caspase-9 activation. Concurrently, cyclin D1 downregulation arrests the cell cycle at the G1/S checkpoint, preventing DNA replication in malignant cells .
Structural Basis of TMPRSS2 Inhibition
The compound’s furan and methoxy groups facilitate hydrogen bonding with TMPRSS2’s catalytic triad, while its hydrophobic regions stabilize interactions with nonpolar residues . This dual engagement disrupts the protease’s ability to cleave viral glycoproteins, offering a potential strategy to curb infections.
Research Advancements and Clinical Implications
Preclinical Studies
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TNBC Models: DHS reduced tumor volume by 60% in xenograft models, with no significant hepatotoxicity observed .
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Synergy with Chemotherapy: Preliminary data suggest enhanced efficacy when DHS is combined with paclitaxel, likely due to complementary mechanisms targeting microtubules and survival pathways .
Computational Validation
Molecular dynamics simulations (200 ns) confirm the stability of DHS-TMPRSS2 complexes, with root-mean-square fluctuation (RMSF) values below 2.0 Å for critical residues . These findings underscore its potential as a lead compound for antiviral development.
Future Directions
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Structural Optimization: Modifying DHS’s ester groups may improve bioavailability and target selectivity.
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In Vivo Antiviral Trials: Testing efficacy against TMPRSS2-dependent viruses in animal models.
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Combination Therapies: Exploring synergies with immune checkpoint inhibitors in TNBC.
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